1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H9BrClN It is a cyclopropane derivative, characterized by the presence of bromine and chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-5-chlorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler cyclopropane derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated cyclopropane derivatives.
Substitution: Formation of azido or thiolated cyclopropane derivatives.
Scientific Research Applications
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)cyclopropan-1-amine
- 1-(3-Bromo-5-fluorophenyl)cyclopropan-1-amine
- 1-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine
Uniqueness
1-(3-Bromo-5-chlorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may confer advantages in certain applications, such as increased potency or selectivity in biological assays.
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-6(4-8(11)5-7)9(12)1-2-9/h3-5H,1-2,12H2 |
InChI Key |
VWENPVQCMDTNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.